Pnu 96415E
Description
Historical Context of PNU 96415E Discovery and Initial Characterization
This compound was identified and initially characterized as a potential antipsychotic agent by Pharmacia & Upjohn, Inc. patsnap.com. Early research highlighted its pharmacological properties, which were noted to be similar to those of clozapine (B1669256), an atypical antipsychotic drug patsnap.comtocris.comresearchgate.net. Despite having clozapine-like properties, this compound is chemically distinct from clozapine patsnap.comresearchgate.net.
Initial characterization focused on its binding affinities for various neurotransmitter receptors. This compound demonstrated high affinity for dopamine (B1211576) D4 receptors and serotonergic 5-HT2A receptors. Its affinity for other receptors, such as D1, D2, alpha1, and muscarinic receptors, was found to be relatively weaker compared to clozapine patsnap.comtocris.comresearchgate.net.
Behavioral studies in animal models provided further insight into its initial pharmacological profile. This compound was shown to inhibit exploratory locomotor activity in mice and rats and to antagonize d-amphetamine-induced locomotor stimulation in rats patsnap.comtocris.comresearchgate.net. It also antagonized apomorphine-induced cage climbing and blocked head and body twitch induced by 5-HTP in mice patsnap.comresearchgate.net. Notably, similar to clozapine but unlike haloperidol (B65202), this compound did not antagonize stereotypic behaviors induced by high doses of d-amphetamine or methylphenidate in rats and mice patsnap.comresearchgate.net. Furthermore, this compound blocked conditioned avoidance in rats without producing catalepsy, a pattern consistent with atypical antipsychotics like clozapine patsnap.comresearchgate.net. These early findings, documented in publications such as the 1997 study by Tang et al., suggested that the behavioral effects of this compound could not be attributed to a single receptor mechanism, indicative of an atypical profile patsnap.comtocris.comresearchgate.netbindingdb.orgucsd.edu.
The initial binding affinity data for this compound is summarized in the table below:
| Receptor | Ki (nM) |
| Dopamine D4 | 3.0 |
| Serotonin (B10506) 5-HT2A | 5.8 |
| Serotonin 5-HT1A | 134 |
| alpha1 | 181 |
| Dopamine D2 | 199 |
| Dopamine D3 | 240 |
| Dopamine D1 | 411 |
| alpha2 | > 678 |
| Muscarinic | > 678 |
Evolution of Research Trajectories for this compound
While initially investigated for its potential in treating psychotic disorders, the research trajectory for this compound has broadened over time. Its selective antagonism of DRD4 and 5-HT2A receptors has made it a valuable pharmacological tool for probing the roles of these receptors in various biological processes beyond typical neurotransmission.
More recent research has explored the effects of this compound in the context of cancer, specifically in glioblastoma stem cells (GSCs). Studies have demonstrated that this compound acts as a DRD4 antagonist in this context and can selectively inhibit the growth and reduce the clonogenic potential of primary glioblastoma tumor cells nih.govresearchgate.netscholaris.caoup.com. This research indicates that this compound disrupts the autophagy-lysosomal pathway in GBM neural stem cells, leading to the inhibition of their survival and proliferation researchgate.netscholaris.caoup.com. Investigations using genome-wide expression profiling have been employed to further characterize the mechanisms underlying this compound's effects on GSCs nih.govscholaris.ca.
Interestingly, research has also explored the impact of this compound on stem cell differentiation. Studies have shown that while DRD4 inhibition leads to vulnerability and cell death in GNS cells, it can initiate differentiation in normal neural stem cells scholaris.caoup.com. This suggests a differential response to DRD4 antagonism between normal and cancerous stem cell populations.
Furthermore, this compound has appeared in research related to osteoarthritis drug discovery. In studies using primary human chondrocytes, this compound unexpectedly showed a positive effect on type II collagen-driven luciferase expression at higher concentrations in luminescence assays biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. However, subsequent immunohistochemistry staining indicated diminished type II collagen compared to controls, suggesting potential complexities or assay-specific effects that require further investigation biorxiv.orgresearchgate.net.
Research findings on the effect of DRD4 antagonists, including this compound, on the viability of glioblastoma stem cells (GNS), neural stem cells (NS), and non-neural stem cell controls (non-NS) have been reported. This compound displayed selectivity towards GNS cells. nih.gov
Reported IC50 values illustrating the selective inhibition of GNS growth by DRD4 antagonists are presented below:
| Compound | GNS IC50 (µM) | NS IC50 (µM) | Non-NS IC50 (µM) | Selectivity (GNS vs NS/Non-NS) |
| This compound | 6.25 | > 50 | > 50 | Robust selectivity |
| L-741,742 | 1.5–6.2 | Variable | > 50 | Greatest selectivity |
| L-745,870 | 3.1–6.2 | Not specified | Not specified | Selectivity |
| PD 168568 | 25–50 | Not specified | Not specified | Modest selectivity |
Note: IC50 values for L-745,870 and PD 168568 against NS and non-NS cells were not explicitly detailed in the provided snippets. nih.gov
In in vivo studies using subcutaneous glioblastoma xenograft models, treatment with this compound resulted in a reduction in average tumor weight at the endpoint and a substantial reduction in the frequency of colony-forming cells, indicating a decrease in the functional stem cell potential of the treated tumors. nih.govscholaris.ca
Current Significance and Future Directions in this compound Investigations
This compound continues to be a significant compound in pharmacological research, primarily as a tool for investigating the roles of DRD4 and 5-HT2A receptors. Its established profile as a selective antagonist makes it valuable for delineating receptor-specific effects in various biological systems. tocris.commedchemexpress.com
The research demonstrating this compound's inhibitory effects on glioblastoma stem cells and its mechanism involving the disruption of the autophagy-lysosomal pathway highlights a significant current area of investigation. This work suggests potential avenues for targeting DRD4 in the development of novel therapies for glioblastoma, a highly aggressive brain cancer. nih.govresearchgate.netscholaris.caoup.com The observed differential effects of this compound on normal neural stem cell differentiation versus glioblastoma stem cell death are particularly significant, suggesting a potential therapeutic window for selectively targeting cancer cells while sparing normal ones. scholaris.ca Further research into the precise mechanisms underlying this differential response is a crucial future direction.
The unexpected findings in osteoarthritis research, where this compound influenced type II collagen expression in chondrocytes, underscore the potential for this compound to have effects in unexpected biological contexts. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net Future studies are needed to clarify these findings, resolve the discrepancies between luminescence and immunohistochemistry results, and explore the underlying mechanisms involved in chondrocytes. biorxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGYKPECFQXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432713 | |
| Record name | PNU 96415E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-41-4 | |
| Record name | PNU 96415E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Receptor Interactions of Pnu 96415e
Dopaminergic System Modulation by PNU-96415E
PNU-96415E's interaction with the dopamine (B1211576) receptor family is a central aspect of its pharmacological character. It exhibits a significant degree of selectivity, binding with high affinity to the D4 receptor subtype while showing considerably weaker interactions with other dopamine receptors.
PNU-96415E displays a high binding affinity for the dopamine D4 receptor. nih.govtocris.com This interaction is antagonistic, meaning the compound binds to the D4 receptor and inhibits the action of the endogenous neurotransmitter, dopamine, at this site. tocris.compatsnap.com Quantitative binding assays have determined its inhibition constant (Kᵢ) at the D4 receptor to be 3.0 nM, indicating a potent interaction. tocris.com This strong affinity and antagonist activity at the D4 receptor are key components of its pharmacological effects. unimi.it
In contrast to its potent activity at the D4 receptor, PNU-96415E shows a markedly weaker affinity for the dopamine D1, D2, and D3 receptor subtypes. nih.govtocris.com This selectivity is a defining feature of its interaction with the dopaminergic system. The inhibition constants for these receptors are significantly higher, recorded as 411 nM for D1, 199 nM for D2, and 240 nM for D3 receptors. tocris.com This demonstrates a binding preference for the D4 receptor that is approximately 137-fold higher than for the D1 receptor, 66-fold higher than for the D2 receptor, and 80-fold higher than for the D3 receptor.
PNU-96415E Affinity for Dopamine Receptors
| Receptor | Inhibition Constant (Kᵢ) in nM |
|---|---|
| Dopamine D4 | 3.0 |
| Dopamine D1 | 411 |
| Dopamine D2 | 199 |
| Dopamine D3 | 240 |
Data sourced from Tocris Bioscience. tocris.com
While specific molecular dynamics studies for PNU-96415E are not detailed, insights into the binding mechanisms of antagonists at the dopamine D4 receptor provide a likely framework for its action. Computational studies suggest that for antagonists, a crucial interaction is the formation of a strong salt bridge with the aspartic acid residue D3.32, which is believed to initiate the inhibition of the receptor. nih.govmdpi.com When an antagonist binds, it locks the receptor in an inactive conformation, preventing the G-protein binding site from being accessible. mdpi.com This blockade of dopamine's normal activation of the receptor dampens the subsequent intracellular signaling pathways. patsnap.com
Serotonergic System Modulation by PNU-96415E
PNU-96415E also significantly interacts with the serotonergic system, exhibiting a dual-receptor profile by also binding with high affinity to a key serotonin (B10506) receptor.
Alongside its high affinity for the dopamine D4 receptor, PNU-96415E demonstrates potent binding to the serotonin 5-HT₂ₐ receptor. nih.govtocris.com It acts as an antagonist at this site, blocking the effects of serotonin. tocris.com The measured inhibition constant (Kᵢ) for the 5-HT₂ₐ receptor is 5.8 nM, which is comparable to its affinity for the D4 receptor and underscores the compound's dual-target nature. tocris.com
The compound's interaction with other serotonin receptors, such as the 5-HT₁ₐ subtype, is considerably less potent. The affinity of PNU-96415E for the 5-HT₁ₐ receptor is substantially lower, with a Kᵢ value of 134 nM. tocris.com This indicates a selectivity of approximately 23-fold for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor, highlighting a specific profile within the serotonergic system.
PNU-96415E Affinity for Serotonin Receptors
| Receptor | Inhibition Constant (Kᵢ) in nM |
|---|---|
| Serotonin 5-HT₂ₐ | 5.8 |
| Serotonin 5-HT₁ₐ | 134 |
Data sourced from Tocris Bioscience. tocris.com
Mechanistic Insights into 5-HT2A Receptor Binding
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a key target for numerous antipsychotic medications. nih.govrsc.org Ligand binding occurs within a pocket formed by the receptor's transmembrane helices. nih.gov The interaction of ligands with specific amino acid residues within this pocket determines their affinity and functional activity. nih.gov Computational simulations of the 5-HT2A receptor have identified key elements involved in its activation, including a "toggle switch" at tryptophan residue W6.48 and an "ionic lock" between residues E6.30 and R3.50. plos.org The binding of a ligand can induce conformational changes in these regions, influencing the receptor's signaling cascade. plos.org PNU-96415E displays a high affinity for the 5-HT2A receptor, with a Ki value of 5.8 nM, indicating a strong interaction. tocris.com This interaction is fundamental to its pharmacological action, contributing to effects such as the antagonism of 5-HTP-induced head and body twitches in animal models. nih.gov While the high affinity is well-documented, specific molecular docking and crystallographic studies detailing the precise orientation and key residue interactions of PNU-96415E within the 5-HT2A binding pocket are not extensively detailed in the available literature.
Interactions with Other Neurotransmitter Systems
Alpha1-Adrenergic Receptor Interactions
PNU-96415E demonstrates a moderate affinity for alpha-1 (α1) adrenergic receptors, with a Ki value of 181 nM. tocris.com The α1-adrenergic receptors are Gq protein-coupled receptors that, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, primarily mediate smooth muscle contraction through the phospholipase C signaling pathway, which leads to an increase in intracellular calcium. wikipedia.orgnih.gov These receptors are involved in various physiological processes, including the regulation of blood pressure. frontiersin.org The interaction of PNU-96415E with α1-adrenergic receptors is weaker than its binding to D4 and 5-HT2A receptors but is a notable component of its multi-receptor binding profile. nih.govtocris.com
Muscarinic Receptor Interactions
PNU-96415E exhibits a very weak affinity for muscarinic acetylcholine (B1216132) receptors, with a Ki value greater than 678 nM. tocris.com Muscarinic receptors consist of five subtypes (M1-M5) that are widely expressed and play a crucial role in the parasympathetic nervous system. guidetopharmacology.org Depending on the subtype, they couple to either Gq/11 or Gi/o proteins to mediate their effects. guidetopharmacology.org The low affinity of PNU-96415E for muscarinic receptors suggests that it is less likely to produce significant effects mediated by this system. nih.govtocris.com
Implications of Multi-Receptor Activity
The behavioral effects of PNU-96415E are not attributable to a single receptor mechanism but rather to its complex, multi-receptor interaction profile. nih.gov Its high affinity for both dopamine D4 and serotonin 5-HT2A receptors, combined with a comparatively weaker affinity for D2, alpha-1, and muscarinic receptors, results in a pharmacological profile consistent with that of an atypical antipsychotic agent. nih.govtocris.com This specific pattern of receptor engagement is believed to underlie its clozapine-like properties, such as the ability to block conditioned avoidance in rats without inducing catalepsy—a side effect often associated with typical antipsychotics that have high D2 receptor affinity. nih.gov The moderate α1-adrenergic antagonism and particularly low muscarinic receptor activity further contribute to this unique profile, differentiating it from other antipsychotic agents. nih.gov
Preclinical Efficacy Studies of Pnu 96415e
Antipsychotic Efficacy in Animal Models
Animal models are widely used in preclinical research to assess the potential therapeutic effects of compounds targeting neuropsychiatric disorders, including psychosis. Studies on PNU 96415E have utilized rodent models to investigate its impact on behaviors believed to be modulated by systems implicated in schizophrenia, such as the dopaminergic and serotonergic systems.
Inhibition of Exploratory Locomotor Activity in Rodents
This compound has been shown to inhibit exploratory locomotor activity in both mice and rats. This effect suggests a general depressant action on motor behavior, which can be a characteristic of antipsychotic agents. wikipedia.orgwikipedia.orgwikipedia.orgscribd.com
Antagonism of Amphetamine-Induced Locomotor Stimulation
Studies have demonstrated that this compound antagonizes d-amphetamine-induced locomotor stimulation in rats. Amphetamine is known to increase dopamine (B1211576) release, and its induced hyperactivity is often used as a model for the positive symptoms of schizophrenia. The ability of this compound to counteract this effect indicates a potential to modulate dopaminergic hyperactivity. wikipedia.orgwikipedia.orgwikipedia.orgscribd.com
Effects on Apomorphine-Induced Behaviors
This compound has been found to antagonize apomorphine-induced cage climbing in mice. Apomorphine is a dopamine receptor agonist, and behaviors like cage climbing in rodents are considered to be mediated, in part, by the stimulation of dopamine receptors. This finding further supports this compound's interaction with the dopaminergic system. wikipedia.orgflybase.orgguidetopharmacology.org
Modulation of 5-HTP-Induced Behaviors
This compound has been shown to block head and body twitch produced by 5-HTP in mice. wikipedia.orgguidetopharmacology.org 5-HTP (5-hydroxytryptophan) is a precursor to serotonin (B10506) (5-HT), and 5-HTP-induced behaviors are often used to assess a compound's effects on the serotonergic system, particularly 5-HT2A receptors. This suggests that this compound modulates serotonergic activity.
Conditioned Avoidance Response Studies
This compound has been observed to block conditioned avoidance in rats. wikipedia.orgflybase.orgguidetopharmacology.org Conditioned avoidance response tests are commonly used to predict the antipsychotic efficacy of compounds, as effective antipsychotics typically suppress the conditioned response (avoiding a harmful stimulus based on a learned cue) without affecting the unconditioned response (reacting to the harmful stimulus itself).
Differentiation from Typical Antipsychotics (e.g., Haloperidol)
This compound exhibits a pharmacological profile that differentiates it from typical antipsychotics like haloperidol (B65202). Similar to clozapine (B1669256), an atypical antipsychotic, this compound did not antagonize stereotypic behaviors induced by high doses of d-amphetamine or methylphenidate in rats and mice. wikipedia.orgguidetopharmacology.org In contrast, haloperidol is known to block these stereotypies. Furthermore, this compound blocked conditioned avoidance in rats but did not produce catalepsy, a motor side effect often associated with typical antipsychotics like haloperidol. wikipedia.orgflybase.orgguidetopharmacology.org This pattern, characterized by the blockade of conditioned avoidance without inducing catalepsy or preventing stimulant-induced stereotypies, is similar to the profile of clozapine and is indicative of potential atypical antipsychotic properties. wikipedia.orgflybase.orgguidetopharmacology.org
| Behavioral Test | This compound Effect | Comparison to Haloperidol Effect |
| Exploratory Locomotor Activity (Rodents) | Inhibited | Typically decreased wikipedia.org |
| Amphetamine-Induced Locomotor Stimulation (Rats) | Antagonized | Antagonized iarc.fr |
| Apomorphine-Induced Cage Climbing (Mice) | Antagonized | Antagonized guidetopharmacology.org |
| 5-HTP-Induced Behaviors (Head/Body Twitch in Mice) | Blocked | Not specified in sources |
| Conditioned Avoidance Response (Rats) | Blocked | Blocked |
| High-Dose Amphetamine/Methylphenidate Stereotypy | Did not antagonize | Antagonized wikipedia.orgguidetopharmacology.org |
| Catalepsy (Rodents) | Produced no/very weak catalepsy wikipedia.orgflybase.org | Produced catalepsy wikipedia.orgflybase.org |
Comparison with Atypical Antipsychotics (e.g., Clozapine)
This compound is chemically distinct from clozapine but exhibits similar pharmacological characteristics nih.govresearchgate.netpatsnap.com. It demonstrates high binding affinity for the dopamine D4 and serotonergic 5-HT2A receptors nih.govpatsnap.comtocris.com. In comparison to clozapine, this compound shows weaker binding to D1, D2, alpha1, and muscarinic receptors nih.govresearchgate.netpatsnap.com.
Behavioral studies have highlighted these similarities. This compound inhibited exploratory locomotor activity in both mice and rats nih.govresearchgate.netpatsnap.com. It also antagonized d-amphetamine-induced locomotor stimulation in rats nih.govresearchgate.netpatsnap.com. Furthermore, this compound blocked apomorphine-induced cage climbing and inhibited head and body twitch induced by 5-HTP in mice nih.govresearchgate.netpatsnap.com. Similar to clozapine but unlike haloperidol, this compound did not antagonize stereotypic behaviors induced by high doses of d-amphetamine or methylphenidate in rats and mice nih.govresearchgate.netpatsnap.com. This compound also blocked conditioned avoidance in rats without producing catalepsy, a pattern consistent with clozapine and distinct from haloperidol nih.govresearchgate.netpatsnap.com.
The receptor binding affinities of this compound are summarized in the table below:
| Receptor | Ki (nM) |
| D4 | 3.0 |
| 5-HT2A | 5.8 |
| 5-HT1A | 134 |
| α1 | 181 |
| D2 | 199 |
| D3 | 240 |
| D1 | 411 |
| α2 | > 678 |
| Muscarinic | > 678 |
Data Source: tocris.com
Discriminative Stimulus Properties and Generalization with Clozapine
In rats trained to discriminate clozapine from saline injections, this compound produced complete generalization of the stimulus effect nih.govresearchgate.netpatsnap.com. This indicates that the subjective effects of this compound are perceived by rats as being similar to those of clozapine. This generalization was not observed with haloperidol nih.govresearchgate.netpatsnap.com. The discriminative stimulus properties of clozapine are thought to involve multiple receptor systems, and the complete generalization with this compound suggests a similar complex interaction, which cannot be attributed to a single receptor mechanism nih.govresearchgate.netpatsnap.comnih.gov. Studies on clozapine's discriminative stimulus have also suggested a role for muscarinic antagonism, although generalization to clozapine has been seen with antipsychotics having low muscarinic affinity, implying additive or supra-additive actions at other receptors nih.gov.
Oncological Research on this compound
Research has also investigated the potential of this compound in oncology, particularly its effects on glioblastoma stem cells (GNS) and neuronal stem cells (NS).
Oncological Research on this compound
Inhibition of Glioblastoma Stem Cell Proliferation and Survival
This compound has demonstrated the ability to inhibit the proliferation and survival of glioblastoma stem cells (GNS) nih.govrndsystems.comukdiss.comresearchgate.netscholaris.ca. Studies have shown a significant reduction in the frequency of colony-forming cells from primary tumor samples after treatment with this compound nih.gov. This suggests that this compound can effectively target the stem cell population within patient tumors nih.gov. In vivo studies using xenograft models in immunocompromised mice also revealed that this compound treatment resulted in slower tumor growth and reduced endpoint tumor size compared to vehicle controls nih.gov. Furthermore, this compound treatment led to a substantial reduction in the functional stem cell potential of treated xenograft tumors nih.gov.
Mechanism of Action in Glioblastoma: Autophagy-Lysosomal Degradation Pathway Inhibition
The mechanism by which this compound inhibits GNS proliferation and survival involves the disruption of the autophagy-lysosomal degradation pathway tocris.comnih.govrndsystems.comukdiss.comresearchgate.netscholaris.ca. Research indicates that this compound, as a DRD4 antagonist, impairs autophagic flux nih.govukdiss.comscholaris.ca. This impairment is evidenced by increased levels of LC3-II, accumulation of p62, and ubiquitinated protein conjugates, all consistent with a block in autophagy nih.gov. Treatment with this compound causes the formation of large autophagic vacuoles containing cellular fragments nih.gov. This disruption of endolysosomal function compromises the autophagy-lysosomal degradation pathway, leading to the accumulation of autophagic vacuoles, p62, cholesterol, and ubiquitinated proteins ukdiss.comscholaris.ca. This is followed by a G0/G1 cell cycle arrest and induction of apoptosis, as indicated by increased caspase 3/7 activity nih.gov. Gene expression profiling of GNS treated with this compound showed upregulation of pathways related to autophagic vacuoles and lysosomes nih.gov.
Promotion of Neuronal Stem Cell Differentiation
In addition to its effects on GNS, this compound has also been shown to promote the differentiation of normal neuronal stem cells (NS) nih.govukdiss.comscholaris.cascholaris.cascribd.com. DRD4 antagonism in normal NS had a mild effect on proliferation but was identified as a hit in high-content differentiation screens nih.govukdiss.comscholaris.ca. DRD4 antagonist-induced differentiated cells showed positive staining for VGLUT1 and increased expression of NEUROG2, CTIP2, and ETV1, identifying them as glutamatergic cortical deep layer V neurons ukdiss.comscholaris.ca. This suggests a differential effect of DRD4 inhibition on normal NS compared to GNS, where it induces differentiation in the former while leading to cell death in the latter ukdiss.comscholaris.ca.
Selectivity Profiles in Cancer Cell Lines
This compound has demonstrated selective activity against GNS compared to normal neural stem cells (NS) and other non-NS control cell lines tocris.comnih.gov. In a panel of six GNS and four NS lines, this compound showed selectivity towards GNS nih.gov. Non-NS control cells, including human medulloblastoma (Daoy), human osteosarcoma (U-2 OS), and mouse astrocytes (C8-D1A), were not sensitive to this compound even at high concentrations (50 µM) nih.gov.
The potency of this compound and other DRD4 antagonists was assessed by their IC50 values across different GNS and NS cell lines. This compound had an IC50 of 6.25 µM in GNS lines nih.gov. Compared to other DRD4 antagonists tested, L-741,742 was generally more potent (IC50 1.5–6.2 µM), while L-745,870 (IC50 3.1–6.2 µM) and PD 168568 (IC50 25–50 µM) showed varying potencies nih.gov. This compound, along with L-741,742 and ifenprodil (B1662929) tartrate, showed at least 8-fold selectivity against GNS compared to NS nih.gov.
A summary of IC50 values for this compound and other DRD4 antagonists in GNS and NS cell lines is presented below:
| Compound | GNS IC50 (µM) | NS IC50 (µM) | Selectivity (GNS vs NS) |
| This compound | 6.25 | > 50 | > 8-fold |
| L-741,742 | 1.5–6.2 | Variable | > 8-fold |
| L-745,870 | 3.1–6.2 | Variable | Not specified |
| PD 168568 | 25–50 | Variable | Not specified |
| Ifenprodil Tartrate | Not specified | Not specified | > 8-fold |
Data Source: tocris.comnih.gov
This compound displayed robust selectivity towards GNS compared with NS and non-NS control cells nih.gov.
Research in Osteoarthritis and Chondrogenesis
Research has explored the role of dopamine receptor D4 (DRD4) in chondrogenesis, identifying it as a potential therapeutic target for osteoarthritis. biorxiv.orgors.org this compound, a selective DRD4 antagonist, has been utilized in these studies to investigate the effects of modulating DRD4 signaling on chondrocyte behavior and extracellular matrix deposition. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net
Effects on Type II Collagen Expression in Chondrocytes
Studies investigating the effects of DRD4 modulation on type II collagen expression in human chondrocytes have utilized this compound. In experiments with primary human chondrocytes engineered to express a luciferase reporter under the control of the type II collagen promoter (HuCol2gLuc), treatment with this compound demonstrated a positive effect on type II collagen-driven luciferase expression. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org Higher concentrations of this compound, specifically 12.5 µM and 25 µM, resulted in increased luminescence compared to untreated controls. biorxiv.orgresearchgate.netbiorxiv.org The pattern of expression over 22 days showed a peak around day 10, followed by a decrease and then sustained expression until day 22. biorxiv.orgresearchgate.netbiorxiv.org
Immunohistochemistry analysis, however, presented a different observation, indicating that this compound treatment led to diminished type II collagen staining compared to the untreated control, while a DRD4 agonist (ABT 724) showed more intense staining. biorxiv.orgresearchgate.netbiorxiv.org This suggests a potential discrepancy between the transcriptional activity of the type II collagen promoter and the actual protein deposition or localization when DRD4 is antagonized by this compound.
The following table summarizes the effect of this compound on cumulative type II collagen-driven luciferase expression in human chondrocytes:
| Concentration of this compound (µM) | Cumulative Luminescence (Relative to Untreated Control) | Significance (vs. Untreated Control) |
| 0 | 1.0 | - |
| 12.5 | Increased | Significant |
| 25 | Increased | Significant |
Note: Data is based on observations from cumulative luminescence over 22 days. Specific numerical fold changes were not consistently provided across snippets, but the significant increase at higher concentrations was reported. biorxiv.orgresearchgate.netbiorxiv.org
Role of Dopamine Receptor D4 (DRD4) in Chondrogenesis
DRD4 has been identified as a dopamine receptor expressed in human chondrocytes, and its role in chondrogenesis has been explored. biorxiv.orgors.org Studies have shown that DRD4 expression increases during chondrogenesis, with a peak observed around week 2, a pattern similar to that of type II collagen expression in certain contexts. biorxiv.org The identification of DRD4 in cartilage is considered a novel finding. ors.org
Investigations using both DRD4 agonists and antagonists, including this compound, have aimed to understand how modulating DRD4 signaling impacts chondrogenic differentiation. biorxiv.orgresearchgate.netbiorxiv.org Unexpectedly, both the selective DRD4 agonist (ABT 724) and the antagonist (this compound) demonstrated a positive effect on type II collagen promoter-driven luciferase expression in human chondrocytes, albeit with different expression patterns over time. biorxiv.orgresearchgate.netbiorxiv.org This suggests a complex role for DRD4 signaling in regulating type II collagen expression.
Further research, including CRISPR/Cas9 knockout studies of DRD4 in chondrocytes, is being conducted to more definitively determine the receptor's role in chondrogenesis, aggregate formation, and extracellular matrix accumulation. ors.org
Modulation of Extracellular Matrix Deposition
Chondrogenesis involves the deposition of a cartilaginous extracellular matrix (ECM), primarily composed of type II collagen and aggrecan. plos.orgmdpi.com Studies examining the effects of DRD4 modulation on ECM deposition have yielded insights.
While this compound treatment showed an increase in type II collagen promoter activity, immunohistochemistry suggested diminished type II collagen staining compared to controls. biorxiv.orgresearchgate.netbiorxiv.org Furthermore, treatment with this compound was reported to have a detrimental effect on pellet size and glycosaminoglycan content in chondrocyte aggregates. researchgate.net Glycosaminoglycans (GAGs) are a key component of the cartilage ECM, and a reduction in GAG content indicates impaired matrix deposition. biorxiv.orgresearchgate.net
The best-characterized pathway for ECM deposition by chondrocytes involves the transforming growth factor-beta (TGF-β) superfamily. biorxiv.org Research suggests that DRD4 might influence chondrogenesis through pathways distinct from the canonical and non-canonical TGF-β pathways, potentially involving the modulation of Akt phosphorylation. biorxiv.org
The following table summarizes the observed effects of this compound on extracellular matrix components in chondrocyte aggregates:
| ECM Component | Effect of this compound Treatment (Higher Concentrations) |
| Type II Collagen | Increased promoter activity; Diminished staining |
| Glycosaminoglycans | Decreased content |
| Aggregate Size | Decreased |
Note: Effects are observed at higher concentrations of this compound. biorxiv.orgresearchgate.netbiorxiv.org
Molecular and Cellular Mechanisms of Action of Pnu 96415e
Receptor Binding Kinetics and Thermodynamics
PNU-96415E is characterized as an antipsychotic agent that demonstrates a high affinity for dopamine (B1211576) D₄ and serotonin (B10506) 5-HT₂ₐ receptors. tocris.com Its binding affinity is significantly weaker for D₂ receptors. tocris.com The inhibitor constant (Kᵢ), a measure of binding affinity, quantifies the concentration of a ligand required to occupy 50% of the receptors.
Studies have determined the Kᵢ values of PNU-96415E for a range of receptors, highlighting its selectivity. The compound shows the highest affinity for the dopamine D₄ receptor, followed closely by the serotonin 5-HT₂ₐ receptor. tocris.com Its affinity for other dopamine, serotonin, adrenergic, and muscarinic receptors is considerably lower. tocris.com
Detailed studies quantifying the specific kinetic parameters (such as association and dissociation rates) and thermodynamic data (including Gibbs free energy, enthalpy, and entropy changes) upon binding of PNU-96415E to its target receptors are not specified in the available literature.
| Receptor | Kᵢ (nM) |
|---|---|
| Dopamine D₄ | 3.0 |
| Serotonin 5-HT₂ₐ | 5.8 |
| Serotonin 5-HT₁ₐ | 134 |
| α₁-Adrenergic | 181 |
| Dopamine D₂ | 199 |
| Dopamine D₃ | 240 |
| Dopamine D₁ | 411 |
| α₂-Adrenergic | > 678 |
| Muscarinic | > 678 |
Table 1. Receptor binding affinity profile of PNU-96415E. Data sourced from Tocris Bioscience. tocris.com
Post-Receptor Signaling Pathways
Specific research detailing the post-receptor signaling pathways directly modulated by PNU-96415E is not extensively available in the reviewed scientific literature.
Dopamine D₄ Receptor Signaling Cascades
A comprehensive analysis of the literature did not yield specific studies on the downstream signaling cascades initiated or inhibited by the binding of PNU-96415E to the dopamine D₄ receptor.
Serotonin 5-HT₂ₐ Receptor Signaling Pathways
Information regarding the specific serotonin 5-HT₂ₐ receptor signaling pathways affected by PNU-96415E is not detailed in the available scientific research.
Gene Expression Modulation by PNU 96415E
The effects of PNU-96415E on gene expression have not been specifically characterized in the accessible scientific literature.
Transcriptomic Analysis of this compound Effects
A search for transcriptomic analyses (such as RNA-sequencing studies) investigating the global changes in gene expression following treatment with PNU-96415E did not yield any specific results.
Regulation of Genes Involved in Cell Cycle and DNA Replication
There is no specific information available from the reviewed literature detailing the regulation of genes involved in the cell cycle and DNA replication by PNU-96415E.
Influence on Lipid/Cholesterol Biosynthesis and Autophagic Pathways
A thorough review of available scientific databases and literature reveals a significant lack of information regarding the direct influence of PNU-96415E on lipid and cholesterol biosynthesis. At present, there are no published studies that specifically investigate or delineate the effects of this compound on the intricate enzymatic pathways responsible for the synthesis of these essential cellular components. Similarly, the impact of PNU-96415E on autophagic pathways—the fundamental cellular process for degrading and recycling cellular components—is not documented. The absence of research in these areas means that the potential role of PNU-96415E in modulating cellular metabolism and homeostasis through these critical pathways is currently unknown.
Cellular Phenotypic Alterations Induced by PNU-96415E
The cellular phenotypic alterations induced by PNU-96415E, particularly in the context of disease models, are another area where specific data is sparse.
Effects on Cell Proliferation and Apoptosis in Disease Models
There is a notable absence of published research detailing the effects of PNU-96415E on cell proliferation and apoptosis in specific disease models. While the compound has been characterized as a potential antipsychotic agent, its direct impact on the cell cycle, programmed cell death, and its potential therapeutic or adverse effects related to these processes in pathological conditions have not been elucidated. Consequently, no data tables or detailed research findings on this topic can be provided at this time.
Impact on Cell Differentiation Processes
Limited information is available regarding the impact of PNU-96415E on cell differentiation. While one source indicates that PNU-96415E promotes the differentiation of normal neural stem cells, this finding is not substantiated with detailed experimental data, such as specific differentiation markers, concentration-dependent effects, or the resulting neuronal or glial subtypes. The broader effects of PNU-96415E on the differentiation of other cell lineages or in the context of developmental or disease models remain an open area for investigation.
Methodologies in Pnu 96415e Research
In Vitro Research Methodologies
In vitro studies are fundamental to characterizing the interaction of a compound with its biological targets at a molecular and cellular level. For PNU-96415E, these laboratory-based techniques have been crucial in determining its receptor binding profile and its effects on specific cell types.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a drug for a specific receptor. This technique involves using a radioactively labeled compound (radioligand) that is known to bind to the target receptor. By measuring how effectively an unlabeled compound, such as PNU-96415E, competes with the radioligand for binding to the receptor, researchers can determine the compound's binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Studies have shown that PNU-96415E possesses a distinct receptor binding profile. It exhibits a high affinity for the dopamine (B1211576) D₄ and serotonin (B10506) 5-HT₂ₐ receptors. In comparison, its affinity for other receptors, including dopamine D₁, D₂, and D₃, as well as α₁-adrenergic, α₂-adrenergic, and muscarinic receptors, is significantly weaker nih.govaacrjournals.org. This selectivity is a key characteristic of the compound's pharmacological profile.
Interactive Data Table: Receptor Binding Affinity of PNU-96415E Below is a table summarizing the binding affinities (Ki values) of PNU-96415E for various neurotransmitter receptors.
| Receptor | Ki (nM) |
| Dopamine D₄ | 3.0 |
| Serotonin 5-HT₂ₐ | 5.8 |
| Serotonin 5-HT₁ₐ | 134 |
| α₁-adrenergic | 181 |
| Dopamine D₂ | 199 |
| Dopamine D₃ | 240 |
| Dopamine D₁ | 411 |
| α₂-adrenergic | > 678 |
| Muscarinic | > 678 |
| Data sourced from Tocris Bioscience. aacrjournals.org |
Cell Culture Models (e.g., Glioblastoma Stem Cells, Chondrocytes)
Cell culture models provide a controlled environment to study the effects of a compound on specific cell types, mimicking physiological or pathological conditions.
Glioblastoma Stem Cells (GSCs): Research has explored the effects of dopamine receptor D4 (DRD4) antagonists on glioblastoma neural stem cells (GNS), a cell type implicated in the initiation and maintenance of glioblastoma tumors. In a screen of numerous neurochemical compounds, DRD4 antagonists, including PNU-96415E, were found to selectively inhibit the growth of GNS cells nih.gov. Specifically, PNU-96415E demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 6.25 µM in these cells nih.gov. This research suggests that targeting the DRD4 receptor could be a potential therapeutic strategy for glioblastoma by impeding the proliferation and survival of the stem cell population that drives the tumor nih.govaacrjournals.org.
Chondrocytes: To date, publicly available scientific literature has not detailed specific research on the effects of PNU-96415E on chondrocytes. However, some studies have identified the expression of dopamine receptors in bone tissue of patients with osteoarthritis, suggesting a potential role for dopamine signaling in joint-related pathologies nih.gov. Further research would be necessary to determine if PNU-96415E has any effect on chondrocyte function.
Functional Assays for Receptor Activity (e.g., cAMP accumulation, Ca2+ mobilization)
Functional assays are employed to determine the consequence of a compound binding to its receptor—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist.
cAMP Accumulation Assays: The dopamine D4 receptor, a primary target of PNU-96415E, is a Gi/o-coupled receptor. Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP). Therefore, in a functional assay, a D4 receptor agonist would decrease intracellular cAMP levels. As an antagonist, PNU-96415E would be expected to block the dopamine-mediated inhibition of cAMP formation nih.goveurofinsdiscovery.com. Assays like the GloSensor™ cAMP assay are used to measure these changes in intracellular cAMP concentration, providing a readout of receptor activity mdpi.com.
Ca²⁺ Mobilization Assays: The mobilization of intracellular calcium (Ca²⁺) is another key second messenger signaling pathway for many G protein-coupled receptors (GPCRs). While D4 receptors primarily signal through the inhibition of cAMP, they can also influence Ca²⁺ signaling. Studies in certain cell types have shown that activation of D4 receptors can suppress increases in intracellular Ca²⁺ concentration nih.gov. A D4 antagonist like PNU-96415E would be expected to block this effect. These changes in intracellular Ca²⁺ can be measured using fluorescent dyes and specialized plate readers eurofinsdiscovery.comnih.govcreative-bioarray.com.
Gene Expression Profiling Techniques (e.g., RNA-Seq, qPCR)
Gene expression profiling techniques are used to understand how a compound alters the expression of genes within a cell, providing insights into its downstream molecular effects.
In the context of glioblastoma stem cells, gene expression analysis following treatment with dopamine receptor D4 (DRD4) antagonists has revealed significant changes. These studies have shown that DRD4 antagonism leads to the repression of genes involved in DNA replication and cell-cycle progression aacrjournals.org. This provides a molecular explanation for the observed inhibition of GNS cell growth. While these findings are for the class of DRD4 antagonists, specific RNA-Seq or quantitative PCR (qPCR) data for PNU-96415E are not currently available in the public domain.
Proteomic and Metabolomic Approaches
Proteomics and metabolomics are large-scale studies of proteins and small molecules (metabolites), respectively, within a biological system. These "omics" approaches can provide a comprehensive snapshot of the cellular response to a drug.
Currently, there are no specific proteomic or metabolomic studies focused on PNU-96415E that are publicly available. Such studies could, in the future, offer deeper insights into the broader cellular pathways affected by this compound.
In Vivo Animal Models
In vivo animal models are essential for understanding the physiological and behavioral effects of a compound in a whole living organism. Research on PNU-96415E has utilized rodent models, primarily rats and mice, to assess its potential as an antipsychotic agent.
The pharmacological activities observed in these models are consistent with those of an atypical antipsychotic. Key findings from these in vivo studies include:
Locomotor Activity: PNU-96415E was shown to inhibit exploratory locomotor activity in both mice and rats. It also antagonized the locomotor stimulation induced by d-amphetamine in rats nih.gov.
Conditioned Avoidance Response: In rats, PNU-96415E was effective in blocking conditioned avoidance responses, a standard preclinical test for antipsychotic activity nih.govinnoprot.com.
Catalepsy: Unlike typical antipsychotics such as haloperidol (B65202), PNU-96415E did not produce catalepsy in rats, which is a state of motor immobility nih.gov. This lack of cataleptic effects is a characteristic feature of atypical antipsychotics.
Drug Discrimination: In rats trained to discriminate the atypical antipsychotic clozapine (B1669256) from saline, the stimulus effect fully generalized to PNU-96415E, indicating that the animals perceived the subjective effects of PNU-96415E as being similar to those of clozapine nih.gov.
These in vivo findings, particularly the blockade of conditioned avoidance without inducing catalepsy, highlight the clozapine-like pharmacological properties of PNU-96415E nih.gov.
Rodent Models for Antipsychotic Evaluation (e.g., locomotor activity, conditioned avoidance)
Rodent models are fundamental in the preclinical assessment of potential antipsychotic drugs. In the evaluation of PNU-96415E, several established rodent models were employed to determine its pharmacological activity.
Locomotor Activity: PNU-96415E was shown to inhibit exploratory locomotor activity in both mice and rats. nih.gov Furthermore, it effectively antagonized the locomotor stimulation induced by d-amphetamine in rats. nih.gov These tests are standard for assessing the potential sedative effects and dopamine-modulating activity of a compound.
Conditioned Avoidance Response (CAR): The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, PNU-96415E was found to block conditioned avoidance in rats. nih.gov A significant finding from this research was that, similar to the atypical antipsychotic clozapine, PNU-96415E produced this effect without inducing catalepsy, a state of motor immobility often associated with typical antipsychotics like haloperidol. nih.gov
The table below summarizes the key findings from these rodent model evaluations.
| Rodent Model | Species | Effect of PNU-96415E | Reference |
| Exploratory Locomotor Activity | Mice, Rats | Inhibition | nih.gov |
| d-Amphetamine-Induced Hyperlocomotion | Rats | Antagonism | nih.gov |
| Conditioned Avoidance Response | Rats | Blockade | nih.gov |
| Catalepsy Induction | Rats | No catalepsy observed | nih.gov |
Xenograft Models for Cancer Research
A review of the available scientific literature did not yield specific studies on the use of PNU-96415E in xenograft models for cancer research. This methodology, which involves implanting human tumor tissues into immunodeficient mice, is a standard platform for preclinical oncology research but does not appear to have been applied to the study of this particular compound. nih.govnih.gov
Models for Osteoarthritis and Chondrogenesis Studies
There is no information in the available scientific literature to suggest that PNU-96415E has been evaluated using models for osteoarthritis or chondrogenesis. Research in this area typically involves in vitro cartilage explant cultures or in vivo animal models of joint disease to study the processes of cartilage formation and degradation. nih.govresearchgate.net
Behavioral Neuroscience Techniques
Beyond general locomotor and conditioned avoidance paradigms, other specific behavioral neuroscience techniques have been instrumental in characterizing the clozapine-like profile of PNU-96415E.
Apomorphine-Induced Behaviors: PNU-96415E was found to antagonize cage climbing induced by the dopamine agonist apomorphine in mice. nih.gov However, it did not antagonize the stereotypic behaviors produced by high doses of d-amphetamine or methylphenidate, a profile that distinguishes it from typical antipsychotics like haloperidol and aligns it with clozapine. nih.gov
Serotonin-Mediated Behaviors: The compound's interaction with the serotonin system was evaluated by its ability to block head and body twitches produced by 5-hydroxytryptophan (5-HTP) in mice. nih.gov
Drug Discrimination Studies: In rats trained to discriminate clozapine from saline, the stimulus effect of clozapine was fully generalized to PNU-96415E. nih.gov This indicates that the rats perceived the internal state induced by PNU-96415E as being the same as that induced by clozapine, providing strong evidence for a similar subjective pharmacological effect. nih.gov In contrast, the stimulus did not generalize to haloperidol. nih.gov
These findings are summarized in the table below.
| Technique | Species | Model | Finding for PNU-96415E | Reference |
| Antagonism of Dopamine Agonists | Mice | Apomorphine-induced cage climbing | Antagonized behavior | nih.gov |
| Antagonism of Stereotypy | Rats, Mice | High-dose d-amphetamine or methylphenidate | Did not antagonize behavior | nih.gov |
| Antagonism of Serotonin Agonists | Mice | 5-HTP-induced head/body twitch | Blocked behavior | nih.gov |
| Drug Discrimination | Rats | Clozapine vs. Saline | Complete generalization to clozapine stimulus | nih.gov |
Computational and In Silico Approaches
While computational methods are increasingly used in drug discovery and development, their specific application to PNU-96415E is not detailed in the currently available literature.
Molecular Docking and Dynamics Simulations
A search of scientific databases and literature reveals no specific molecular docking or molecular dynamics simulation studies published for PNU-96415E. These computational techniques are used to predict the binding orientation and affinity of a ligand to its receptor target and to simulate the behavior of the ligand-receptor complex over time. While such studies have been performed on dopamine receptors with other ligands, specific data for PNU-96415E is not available. nih.govdiva-portal.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
There is no evidence in the published literature of Quantitative Structure-Activity Relationship (QSAR) studies being conducted for PNU-96415E or its analogs. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Network Pharmacology Analysis
Network pharmacology is a multidisciplinary approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, targets, and diseases from a network perspective. nih.govmdpi.com This methodology is particularly useful for elucidating the mechanisms of action of therapeutic agents by analyzing their effects on entire biological networks rather than on single molecular targets. nih.gov The core principle of network pharmacology lies in the construction and analysis of various biological networks, such as drug-target, target-disease, and protein-protein interaction (PPI) networks, to identify key pathways and molecular clusters affected by a compound. nih.gov
The process of network pharmacology analysis typically begins with the identification of the chemical structure of the compound of interest. This structure is then used to predict potential molecular targets using various computational databases and prediction tools. Publicly available databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), GeneCards, and the Online Mendelian Inheritance in Man (OMIM) are often utilized to gather information on compound-related targets and disease-associated genes. nih.govamegroups.org
Once potential targets are identified, a PPI network is constructed to visualize the complex interactions between these targets. The Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) database is a common tool for this purpose. nih.gov Analysis of the PPI network can reveal central "hub" proteins that play a critical role in the biological processes modulated by the compound.
Further analysis involves Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses. mdpi.com GO analysis helps to categorize the functions of the target genes into biological processes, cellular components, and molecular functions. nih.gov KEGG analysis identifies the key signaling pathways in which the targets are involved. mdpi.com This can provide insights into the broader physiological effects of the compound.
While a powerful tool for hypothesis generation, specific applications of network pharmacology to elucidate the mechanisms of PNU-96415E have not been detailed in available research. Such an analysis could, however, provide a deeper understanding of its anticonvulsant properties by revealing the network of targets it modulates.
Hypothetical Network Pharmacology Analysis Results for a Compound:
| Analysis Type | Key Findings |
| Target Prediction | 50 potential protein targets identified |
| PPI Network Analysis | Identification of 10 key hub proteins |
| GO Enrichment | Significant enrichment in "ion channel activity" and "synaptic transmission" |
| KEGG Pathway Analysis | Involvement in GABAergic synapse and glutamate signaling pathways |
Target Prediction Algorithms
Target prediction algorithms are computational methods used to identify the potential molecular targets of a chemical compound. These algorithms are essential in the early stages of drug discovery for understanding a compound's mechanism of action and for predicting potential off-target effects. nih.gov The predictions are generally based on the principle of chemical similarity, where a compound is predicted to bind to targets of other compounds that have similar structures.
Several types of target prediction algorithms exist, each with its own underlying methodology:
Ligand-based approaches: These methods rely on the knowledge of other molecules that bind to a specific target. By comparing the physicochemical properties and structural features of a new compound to a database of known ligands, predictions about its potential targets can be made.
Structure-based approaches: When the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict the binding affinity between the compound and the protein. This approach provides a more detailed understanding of the potential interaction at the molecular level.
Data-driven algorithms: With the increasing availability of large-scale bioactivity data, machine learning and deep learning models are being developed to predict drug-target interactions. These models are trained on vast datasets of known interactions and can identify complex patterns that are not apparent from simple similarity measures. nih.gov
Various online tools and databases, such as PharmMapper and SwissTargetPrediction, utilize these algorithms to provide researchers with a list of probable targets for a given compound. amegroups.org The output of these algorithms is typically a ranked list of potential targets, with scores indicating the likelihood of interaction.
It is important to note that the predictions from these algorithms are computational and require experimental validation to confirm the biological activity. While these algorithms are widely used in pharmacological research, specific studies detailing the use of target prediction algorithms to identify the molecular targets of PNU-96415E are not described in the available literature.
Illustrative Output of a Target Prediction Algorithm for a Compound:
| Predicted Target | Prediction Score | Algorithm Type |
| Sodium channel protein type 5 subunit alpha | 0.85 | Ligand-based similarity |
| Voltage-gated T-type calcium channel subunit alpha-1G | 0.79 | Ligand-based similarity |
| GABA-A receptor subunit alpha-1 | 0.62 | Machine Learning Model |
| Glutamate receptor ionotropic, NMDA 2A | 0.55 | Machine Learning Model |
Translational and Clinical Research Perspectives for Pnu 96415e
Potential Therapeutic Applications
Research into PNU 96415E has explored its potential in treating neuropsychiatric disorders, oncological indications, and degenerative joint diseases.
Neuropsychiatric Disorders (e.g., Schizophrenia)
This compound has been investigated as a potential antipsychotic agent. tocris.commedchemexpress.com It exhibits high affinity for dopamine (B1211576) D4 and serotonergic 5-HT2A receptors, with relatively weaker affinity at D2 receptors. tocris.com This receptor binding profile is similar to that of the atypical antipsychotic clozapine (B1669256). tocris.comresearchgate.netresearchgate.netnih.gov Studies in rats have shown that this compound inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation, effects consistent with antipsychotic properties. tocris.comresearchgate.netresearchgate.netnih.gov It also antagonized apomorphine-induced cage climbing and blocked head and body twitch produced by 5-HTP in mice. researchgate.netresearchgate.netnih.gov Unlike haloperidol (B65202), a typical antipsychotic, this compound did not antagonize stereotypic behaviors induced by high doses of d-amphetamine or methylphenidate in rats and mice, a characteristic shared with clozapine. researchgate.netresearchgate.netnih.gov Furthermore, this compound blocked conditioned avoidance in rats without producing catalepsy, a pattern similar to clozapine and distinct from haloperidol. researchgate.netresearchgate.netnih.gov In drug discrimination studies in rats trained to discriminate clozapine from saline, this compound fully generalized to the clozapine stimulus, further supporting its clozapine-like pharmacological profile. researchgate.netresearchgate.netnih.govnih.gov The behavioral effects of this compound are not attributable to a single receptor mechanism, similar to clozapine. researchgate.netresearchgate.netnih.gov
Oncological Indications (e.g., Glioblastoma)
This compound has shown promise in the context of glioblastoma (GBM), an aggressive brain cancer. researchgate.netukdiss.comresearchgate.netous-research.nowikipedia.org Research has demonstrated that dopamine receptor D4 (DRD4) antagonists, including this compound and L-741,742, can disrupt the autophagy-lysosomal pathway specifically in GBM neural stem cells, thereby inhibiting their survival and proliferation. researchgate.netnih.gov These antagonists have been shown to selectively inhibit GBM growth both in vitro and in vivo, with a lower effect on the cell viability of normal neural stem cells. ukdiss.comnih.gov this compound displayed robust selectivity towards glioma neural stem (GNS) cells compared to normal neural stem (NS) and non-NS control cells. nih.gov It has been reported that DRD4 antagonists like this compound can selectively inhibit GBM growth and exhibit synergism with temozolomide (B1682018) (TMZ), a standard chemotherapeutic drug for GBM. ukdiss.comresearchgate.net Studies investigating the mechanism of action of DRD4 antagonists on GNS proliferation and survival have shown that this compound treatment affects global gene expression, leading to the inhibition of genes involved in DNA replication and cell-cycle progression, while activating genes related to lipid metabolism and autophagy. nih.gov In vivo studies using subcutaneous tumor models in immunocompromised mice have shown that this compound treatment resulted in much slower tumor growth compared to the vehicle control group. nih.gov
Here is a table summarizing the in vivo effects of this compound on GBM xenograft growth:
| Treatment Group | Average Tumor Weight at Endpoint (Relative to Control) | Reduction in Tumor Growth Rate | Reduction in Clonogenic Potential of Tumor Cells |
| This compound | 44.3% reduction | Much slower growth | Substantial reduction |
| L-741,742 | 40.9% reduction | Much slower growth | Substantial reduction |
| Vehicle Control | 100% | Baseline growth | Baseline |
Data derived from in vivo studies using subcutaneous tumor models. nih.gov
Degenerative Joint Diseases (e.g., Osteoarthritis)
Research into osteoarthritis (OA) has explored the potential role of dopamine receptors, including DRD4. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.orgmdpi.com Studies using primary human chondrocytes engineered with a reporter for type II collagen, a key component of articular cartilage, have investigated the effects of DRD4 modulation. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org Unexpectedly, treatment with the DRD4 antagonist this compound had a positive effect on type II collagen-driven luciferase expression at higher concentrations (12.5 µM and 25 µM) in human chondrocyte aggregates, resulting in increased luminescence compared to untreated controls. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org The pattern of expression over 22 days differed from that of a DRD4 agonist, with this compound treatment resulting in peak expression by day 10 followed by a decrease and then sustained expression. researchgate.netbiorxiv.org While immunohistochemistry confirmed the expression of type II collagen in aggregates treated with this compound, it showed diminished staining compared to the control, in contrast to a DRD4 agonist which showed more intense staining. biorxiv.org DRD4 immunohistochemistry showed similar staining in this compound-treated aggregates compared to the untreated control. biorxiv.org Further studies are needed to fully elucidate the signaling pathways involved in DRD4 involvement in chondrogenesis and osteoarthritis. biorxiv.orgbiorxiv.org
Here is a table summarizing the effect of this compound on type II collagen expression in human chondrocyte aggregates:
| Treatment Group | Concentration (µM) | Effect on Type II Collagen-Driven Luminescence (vs. Control) |
| This compound | 12.5 | Increased |
| This compound | 25 | Increased |
| This compound | Lower | Less effect |
| Untreated Control | - | Baseline |
Data derived from studies using human chondrocyte aggregates with a type II collagen reporter. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org
Comparative Analysis with Existing Therapeutics
This compound has been compared to existing therapeutics, particularly in the context of its potential antipsychotic activity and its effects on glioblastoma. In terms of antipsychotic properties, this compound's pharmacological profile, including its high affinity for D4 and 5-HT2A receptors and weaker affinity for D2 receptors, is noted as being similar to that of clozapine, an atypical antipsychotic. tocris.comresearchgate.netresearchgate.netnih.gov Behavioral studies in rats further support this comparison, showing this compound exhibiting a clozapine-like pattern in various tests, including locomotor activity, antagonism of stimulant-induced behaviors, conditioned avoidance, and drug discrimination. researchgate.netresearchgate.netnih.govnih.gov Unlike haloperidol, a typical antipsychotic, this compound does not induce pronounced catalepsy and does not antagonize certain stereotypic behaviors, aligning it more closely with the atypical profile of clozapine. researchgate.netresearchgate.netnih.gov
In glioblastoma research, this compound, as a DRD4 antagonist, has been compared to other DRD4 antagonists like L-741,742 and L-745,870. nih.gov this compound and L-741,742 were found to be the most selective towards GNS cells compared to normal neural stem cells. nih.gov L-741,742 was generally more potent than this compound in inhibiting GNS lines, although potency varied between lines. nih.gov Both this compound and L-741,742 demonstrated synergism when combined with temozolomide, the standard chemotherapy for GBM. ukdiss.comresearchgate.net This suggests that combining DRD4 antagonism with existing chemotherapy could be a more effective therapeutic strategy. researchgate.net
Future Research Directions
The research conducted on this compound points towards several avenues for future investigation to fully understand its therapeutic potential and pharmacological profile.
Exploration of this compound's Broader Pharmacological Spectrum
While this compound's high affinity for D4 and 5-HT2A receptors is well-documented, further research is needed to comprehensively explore its interactions with other receptors and signaling pathways. tocris.comresearchgate.netresearchgate.netnih.gov Although its behavioral effects are not solely attributable to a single receptor mechanism, a deeper understanding of the interplay between its binding profile and downstream effects is crucial. researchgate.netresearchgate.netnih.gov Investigating its activity at other neurotransmitter receptors beyond dopamine and serotonin (B10506), as well as its potential modulation of intracellular signaling cascades, could reveal additional therapeutic targets or explain observed behavioral effects. Given its clozapine-like profile, further studies comparing its broader pharmacological effects to other atypical antipsychotics could also be valuable. researchgate.netresearchgate.netnih.gov
In the context of glioblastoma, while its effect on the autophagy-lysosomal pathway in GNS cells has been identified, further detailed studies are needed to fully elucidate the downstream molecular mechanisms and signaling networks affected by DRD4 antagonism by this compound. researchgate.netnih.gov Understanding how it interacts with pathways like PDGFRβ/ERK1/2 and mTOR signaling, which are implicated in GBM growth, could provide insights into its synergistic effects with temozolomide. ukdiss.com
For osteoarthritis, the unexpected positive effect of this compound on type II collagen expression in chondrocytes warrants further investigation to unravel the specific signaling pathways involved and the role of DRD4 in chondrogenesis and OA progression. researchgate.netbiorxiv.orgbiorxiv.org Identifying the endogenous ligand for DRD4 in chondrocytes and its physiological role would also contribute significantly to this understanding. biorxiv.org
Investigations into Novel Therapeutic Combinations
Research has explored the potential of this compound in combination therapies, particularly in the context of cancer treatment. Studies have indicated that this compound, as a dopamine receptor D4 (DRD4) antagonist, can disrupt the autophagy-lysosomal pathway in glioblastoma stem cells, thereby inhibiting their survival and proliferation. nih.govacs.orgresearchgate.netoup.comresearchgate.net
A significant finding is the synergistic effect observed when this compound is combined with temozolomide (TMZ), a standard chemotherapy agent for glioblastoma. In vitro studies using glioblastoma neural stem (GNS) cell lines (G481 and G362) demonstrated that the combination of this compound and TMZ resulted in lower combination index (CI) values, indicating synergism. nih.govresearchgate.net Specifically, the lowest CI values for this compound in combination with TMZ were reported as 0.32 in G481 cells and 0.56 in G362 cells. nih.gov This suggests that this compound may enhance the therapeutic efficacy of TMZ. nih.gov
Further in vitro studies using freshly isolated glioblastoma patient tumor cells in a limiting dilution assay showed a substantial reduction in the frequency of colony-forming cells after treatment with this compound, indicating its potential to effectively target the stem cell population in patient tumors. nih.gov
In the context of osteoarthritis research, this compound has also been investigated for its effects on type II collagen expression in human chondrocytes. Unexpectedly, treatment with this compound showed a positive effect on type II collagen-driven luciferase expression in a dose-dependent manner in 3D aggregate cultures of human chondrocytes. researchgate.netbiorxiv.orgbiorxiv.org Higher concentrations (12.5 μM and 25 μM) resulted in a significant increase in luminescence compared to untreated controls. researchgate.netbiorxiv.org However, immunohistochemistry indicated diminished type II collagen staining with this compound compared to a control, suggesting complex effects on collagen expression and/or organization. researchgate.netbiorxiv.org
Translational Research Roadmaps
The translational research roadmap for this compound appears to be evolving, with initial focus on its antipsychotic properties shifting to exploring its potential in oncology, particularly glioblastoma. The observed synergistic effect with temozolomide highlights a potential path for clinical translation in glioblastoma therapy. nih.govresearchgate.net The ability of this compound to target glioblastoma stem cells and disrupt the autophagy-lysosomal pathway presents a promising avenue for further investigation and development of novel therapeutic strategies. nih.govacs.orgresearchgate.netoup.comresearchgate.net
While preclinical studies have provided evidence for the potential of this compound in these areas, further translational steps would typically involve more extensive in vivo studies to confirm efficacy and safety in relevant disease models. The findings in osteoarthritis research, although unexpected, also suggest potential for exploring DRD4 modulation in cartilage biology and disease, which could represent another translational path. researchgate.netbiorxiv.orgbiorxiv.org The availability of translational medicine data associated with this compound is also indicated, suggesting ongoing efforts to bridge preclinical findings with clinical applications. patsnap.com
Data Table:
| Compound Name | Combination Partner | Cell Line/Model | Observed Effect | Reference |
| This compound | Temozolomide (TMZ) | G481 (GNS) | Synergistic reduction in cell viability (CI=0.32) | nih.govresearchgate.net |
| This compound | Temozolomide (TMZ) | G362 (GNS) | Synergistic reduction in cell viability (CI=0.56) | nih.govresearchgate.net |
| This compound | None | Freshly isolated GBM patient tumor cells | Substantial reduction in colony-forming cells | nih.gov |
| This compound | None | Human chondrocytes (3D aggregates) | Increased type II collagen-driven luminescence | researchgate.netbiorxiv.org |
Toxicological and Safety Considerations in Pnu 96415e Research
Preclinical Toxicology Studies
Preclinical toxicology studies serve as a critical phase in the evaluation of any potential research compound. The primary goals of these studies are to identify potential hazards, characterize toxic effects, and determine the relationship between exposure levels and observed responses in animal models. criver.compacificbiolabs.comcriver.com These investigations aim to provide a general understanding of the compound's inherent toxicity. criver.com
Various types of studies are typically conducted within the scope of preclinical toxicology, including assessments of acute, subchronic, and chronic exposure. criver.com These studies help to identify potential target organs or systems that may be adversely affected by the compound. pacificbiolabs.comcriver.com Furthermore, preclinical toxicology can provide insights into the potential for reversibility of any observed toxic effects. pacificbiolabs.com This general characterization of the toxicological profile is essential for informing ongoing research and understanding potential risks.
Potential for Off-Target Effects
The potential for off-target effects is a significant consideration in the study of compounds like PNU 96415E. Off-target effects occur when a compound interacts with biological targets other than its primary intended target(s). For this compound, which is characterized by its affinity for certain receptors, evaluating interactions with a range of other receptors and biological molecules is crucial for a comprehensive understanding of its activity profile. tocris.com
Mechanistically, off-target effects can arise from the compound's structural similarity to endogenous ligands or other molecules that bind to different targets. The affinity of this compound for various dopamine (B1211576) and serotonin (B10506) receptors, as well as other sites like alpha-adrenergic and muscarinic receptors, illustrates the potential for interactions beyond its highest affinity targets (dopamine D4 and serotonergic 5-HT2A receptors). tocris.com Understanding these broader binding profiles is key to assessing the likelihood and nature of potential off-target interactions within a biological system.
Research on Metabolic Fate and Pharmacokinetics
Research into the metabolic fate and pharmacokinetics of this compound provides essential information on how the compound is handled by the body. Pharmacokinetics, often summarized by the acronym ADME, describes the processes of absorption, distribution, metabolism, and excretion of a substance. nih.gov
Ethical Considerations in Pnu 96415e Research
Ethical Guidelines for Animal Research
Research involving animals is a critical step in understanding biological processes and evaluating potential therapeutic agents like PNU 96415E before any potential human studies. This research is governed by strict ethical guidelines and regulations designed to minimize harm and ensure animal welfare. Core to these guidelines is the principle of the 3Rs: Replacement, Reduction, and Refinement forskningsetikk.nocurtin.edu.auresearchgate.net.
Replacement: This principle mandates the use of non-animal methods whenever possible. Researchers must consider if the scientific question can be answered using cell cultures, computer models, or other alternatives instead of live animals curtin.edu.au.
Reduction: If animal use is necessary, researchers are ethically obligated to reduce the number of animals used to the minimum required to obtain statistically valid results. This involves careful experimental design and statistical planning curtin.edu.au.
Refinement: This principle focuses on minimizing potential pain, suffering, distress, and improving the welfare of animals used in research. This includes optimizing housing conditions, handling techniques, and procedures to reduce any negative impact on the animals forskningsetikk.nocurtin.edu.au.
Ethical review committees, often known as Institutional Animal Care and Use Committees (IACUCs) or equivalent bodies, play a vital role in scrutinizing research proposals involving animals. These committees assess the justification for using animals, the number of animals requested, the procedures to be performed, and the measures in place to ensure animal welfare and minimize suffering curtin.edu.auresearchgate.net. Researchers utilizing compounds like this compound in animal studies must obtain approval from these committees before commencing their work, demonstrating adherence to relevant regulations and guidelines curtin.edu.au. Respect for animals' dignity and their interests as living, sentient creatures is a fundamental ethical consideration in such research forskningsetikk.no. Transparency about research findings, including negative results, and facilitating the sharing of data from animal experiments are also considered important to avoid unnecessary repetition of studies forskningsetikk.no.
Ethical Implications of Research in Specific Disease Areas
This compound has been described as a potential antipsychotic agent tocris.com. Research into psychiatric and neurological disorders presents unique ethical considerations. While the search results did not yield specific ethical implications directly related to this compound research in these areas, general ethical principles for research in complex diseases and vulnerable populations are applicable nih.govscielo.org.mx.
Research in disease areas often involves individuals who may be considered vulnerable due to their health status, cognitive function, or social circumstances scielo.org.mx. Ensuring informed consent is paramount, requiring that participants fully understand the purpose, potential risks, and benefits of the research before agreeing to participate scielo.org.mxscribbr.com. Maintaining the confidentiality and privacy of participant information is also a critical ethical obligation scribbr.compnu.edu.saresearchgate.net.
While the provided information on this compound research focuses on its pharmacological properties and effects in animal models tocris.com, any future research involving human participants in the context of psychiatric or neurological conditions would need to navigate complex ethical landscapes. These include considerations around capacity to consent, the potential for therapeutic misconception (where participants may confuse research participation with clinical treatment), and ensuring equitable access to potential benefits arising from the research scielo.org.mxwakehealth.edu. Ethical review boards play a crucial role in evaluating protocols for human research to safeguard the rights and well-being of participants scribbr.compnu.edu.sa.
Conclusion
Summary of Key Research Findings on PNU 96415E
This compound is a chemical compound characterized as a selective antagonist with high affinity for dopamine (B1211576) D4 (DRD4) and serotonergic 5-HT2A receptors. It exhibits relatively weaker affinity at dopamine D2 (DRD2) receptors and other targets such as 5-HT1A, α1, D3, D1, α2, and muscarinic receptors. tocris.comchinayyhg.compatsnap.com
Research has demonstrated that this compound possesses pharmacological properties consistent with those of an atypical antipsychotic agent, showing similarities to clozapine (B1669256). patsnap.comresearchgate.net In preclinical studies, this compound inhibited exploratory locomotor activity in mice and rats. tocris.compatsnap.com It also antagonized d-amphetamine-induced locomotor stimulation in rats. tocris.compatsnap.com Further findings indicate that this compound blocked apomorphine-induced cage climbing and inhibited head and body twitch produced by 5-HTP in mice. patsnap.comresearchgate.net Unlike typical antipsychotics such as haloperidol (B65202), this compound did not antagonize stereotypic behaviors induced by high doses of d-amphetamine or methylphenidate in rats and mice. patsnap.comresearchgate.net It also blocked conditioned avoidance in rats without producing catalepsy, a profile similar to clozapine. patsnap.comresearchgate.net Studies in rats trained to discriminate clozapine from saline injections showed that the stimulus effect generalized completely with this compound. patsnap.comresearchgate.net
Beyond its potential antipsychotic effects, this compound has been investigated for its activity in glioblastoma (GBM) research. It has been shown that DRD4 antagonism by this compound reduced GBM stem cell proliferation and survival. oup.com This effect is mediated, at least in part, through the inhibition of the autophagy-lysosomal degradation pathway. oup.comresearchgate.netnih.govoup.com this compound also promoted neuronal stem cell differentiation into normal cells in GBM models. oup.comoup.com Importantly, this compound displayed selectivity towards GBM neural stem cells (GNS) compared to normal neural stem cells (NS) and non-NS control cells, with minimal effect on fibroblast viability. oup.comnih.govoup.com this compound treatment in GBM cells led to a G0/G1 cell cycle arrest and induced caspase 3/7 activity, suggesting the induction of apoptosis following the inhibition of autophagic flux. nih.gov The impairment of the autophagy-lysosomal degradation pathway by this compound was confirmed to be mediated through DRD4. nih.gov Furthermore, this compound has shown a synergic effect when combined with temozolomide (B1682018), a first-line cytotoxic agent used in GBM treatment. nih.gov
In the context of osteoarthritis research, this compound, as a DRD4 antagonist, unexpectedly showed a positive effect on type II collagen-driven luciferase expression in human chondrocyte aggregates at higher concentrations in some studies. researchgate.netbiorxiv.orgbiorxiv.org However, immunohistochemistry staining for type II collagen was diminished compared to controls, suggesting potential false positives in the luminescence assay and highlighting the importance of orthogonal validation methods. biorxiv.org
Outstanding Research Questions and Challenges
In the context of GBM, while this compound shows promise by targeting GNS and the autophagy-lysosomal pathway, further research is needed to fully understand the intricacies of this interaction and its potential impact on different GBM subtypes and the tumor microenvironment. The observed unexpected effects in osteoarthritis research also underscore the need for careful validation of findings across different experimental models and assays. biorxiv.org
Significance of this compound for Future Therapeutic Development
The research on this compound holds significance for future therapeutic development in several areas. Its profile as a selective D4/5-HT2A antagonist with a potentially lower affinity for D2 receptors compared to some established antipsychotics suggests it could serve as a lead compound for developing novel treatments for psychiatric disorders with potentially improved side effect profiles. chinayyhg.compatsnap.commedchemexpress.com The atypical antipsychotic-like properties observed in preclinical behavioral models further support this potential. patsnap.comresearchgate.net
Furthermore, the findings in GBM research highlight a novel therapeutic avenue. The selective targeting of GBM stem cells and the disruption of the autophagy-lysosomal pathway by this compound demonstrate a potential strategy for overcoming treatment resistance and preventing tumor recurrence, which are major challenges in GBM therapy. oup.comresearchgate.netnih.govoup.com The synergistic effect observed with temozolomide suggests that this compound or related compounds could be developed as adjuvant therapies to enhance the efficacy of existing treatments for GBM. nih.gov The fact that DRD4 is overexpressed in certain cancers like Acute Myeloid Leukemia also suggests broader potential for DRD4-targeting compounds in oncology. nih.gov
Q & A
Q. How can researchers determine the optimal dosage of PNU 96415E for in vitro studies on chondrocyte models?
- Methodology : Conduct dose-response experiments (e.g., 0–25 μM) and measure biomarkers such as DNA content, GAG/DNA ratios, and collagen synthesis. Use significance testing (e.g., ANOVA with post-hoc Tukey tests) to identify thresholds where effects plateau or reverse. For example, and highlight dose-dependent increases in collagen/DNA ratios up to 12.5 μM, beyond which cytotoxic effects may emerge .
Q. What are the primary molecular targets of this compound in glioblastoma (GBM) research?
- Methodology : Utilize receptor binding assays and gene knockout/knockdown models to confirm specificity. and identify DRD4 as the primary target, with this compound inhibiting autophagy-lysosomal pathways in GBM stem cells while sparing fibroblasts, suggesting receptor-specific activity .
Q. How should statistical analyses be designed for this compound studies to ensure robustness?
- Methodology : Predefine statistical power calculations and employ non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions. and use significance markers (e.g., asterisks) to denote p-values <0.05, while emphasizes reporting exact p-values and confidence intervals .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s effects across different biomarkers (e.g., GAG vs. collagen synthesis)?
- Methodology : Apply multivariate regression to disentangle covariate interactions. For example, shows GAG/DNA ratios peak at 6.25 μM, while collagen/DNA ratios peak at 12.5 μM, suggesting divergent metabolic pathways. Cross-validate findings using transcriptomic profiling or pathway inhibition studies .
Q. What experimental strategies validate this compound’s target specificity in complex cellular environments?
- Methodology : Combine competitive binding assays (e.g., with DRD2/DRD3 antagonists) and single-cell RNA sequencing to rule out off-target effects. demonstrates specificity by contrasting GBM stem cell responses with unaffected fibroblasts, supported by DRD4-selective gene expression data .
Q. How can in vitro findings on this compound’s anti-GBM activity be translated to in vivo models?
- Methodology : Use orthotopic xenograft models and pharmacokinetic profiling to assess blood-brain barrier penetration. notes that DRD4 antagonists require CNS bioavailability, necessitating lipid solubility and stability studies .
Q. How can cross-disciplinary approaches enhance this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
